An In-Depth Technical Guide to DSPE-PEG-Amine MW 5000
An In-Depth Technical Guide to DSPE-PEG-Amine MW 5000
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000) is a high-purity, amphiphilic polymer widely utilized in the field of drug delivery and nanotechnology.[1] It is composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 5000 Daltons, terminating in a primary amine group.[1][2] This unique structure allows for its incorporation into lipid-based nanoparticles such as liposomes and micelles, where the DSPE moiety integrates into the lipid bilayer and the PEG chain extends into the aqueous phase.[3] The PEGylation of these nanoparticles confers "stealth" characteristics, reducing clearance by the mononuclear phagocyte system and thereby prolonging circulation time.[4] The terminal amine group serves as a versatile reactive handle for the covalent conjugation of targeting ligands, drugs, and imaging agents, enabling the development of sophisticated, targeted therapeutic and diagnostic systems.[5][6]
Physicochemical Properties
The reliable and reproducible performance of DSPE-PEG-Amine MW 5000 in experimental settings is contingent on its well-defined physicochemical properties. The following tables summarize key quantitative data for this polymer.
| Property | Value | Source |
| Average Molecular Weight | ~5900.029 Da | [7] |
| Molecular Formula | C₂₆₈H₆₅₁N₃O₁₂₂P | [7] |
| Purity | >95% | [2][7] |
| Polydispersity Index (PDI) | 1.02-1.05 | [6] |
| Physical Form | White to off-white solid/powder | [6][8] |
| Solubility | Soluble in chloroform (B151607), methylene (B1212753) chloride, DMF, and DMSO. Slightly soluble in alcohols and ether. | [6] |
| Storage Temperature | -20°C | [1][7] |
Core Applications
DSPE-PEG-Amine MW 5000 is a critical component in the development of advanced drug delivery systems. Its primary applications include:
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Stealth Liposomes and Nanoparticles: The hydrophilic PEG chain creates a steric barrier on the surface of nanoparticles, inhibiting opsonization and subsequent uptake by the reticuloendothelial system. This leads to a longer circulation half-life, allowing for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3][4]
-
Targeted Drug Delivery: The terminal amine group can be readily functionalized with targeting moieties such as antibodies, peptides (e.g., RGD), aptamers, or small molecules (e.g., folic acid).[4][5][6] This enables active targeting of nanoparticles to specific cell types or tissues, enhancing therapeutic efficacy and reducing off-target toxicity.[4]
-
PROTACs: DSPE-PEG-Amine serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins.[9]
-
Photothermal Therapy: It has been used to functionalize single-walled carbon nanotubes (SWCNTs) to improve their biocompatibility and aqueous dispersibility for applications in photothermal cancer therapy.[10][11]
Experimental Protocols
Protocol 1: Preparation of Stealth Liposomes using Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing small unilamellar vesicles (SUVs) incorporating DSPE-PEG-Amine MW 5000.
Materials:
-
Primary phospholipid (e.g., DSPC or HSPC)
-
Cholesterol
-
DSPE-PEG-Amine MW 5000
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a molar ratio of HSPC:Cholesterol:DSPE-PEG-Amine of 55:40:5) in chloroform in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of SUVs.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the resulting liposomes using Dynamic Light Scattering (DLS).
-
Visualize the liposome (B1194612) morphology using Transmission Electron Microscopy (TEM).
-
Protocol 2: Conjugation of a Targeting Ligand (e.g., Antibody) to DSPE-PEG-Amine Liposomes
This protocol outlines a general procedure for conjugating an antibody to the surface of pre-formed DSPE-PEG-Amine liposomes using a bifunctional crosslinker like NHS-PEG-Maleimide.
Materials:
-
Pre-formed DSPE-PEG-Amine liposomes
-
Antibody to be conjugated
-
NHS-PEG-Maleimide crosslinker
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., glycine (B1666218) or Tris)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Thiolation (if necessary):
-
If the antibody does not have free sulfhydryl groups, they can be introduced by reducing disulfide bonds (using a mild reducing agent like TCEP) or by reacting primary amines with a thiolating agent (e.g., Traut's reagent).
-
-
Activation of Liposomes:
-
React the DSPE-PEG-Amine liposomes with the NHS-PEG-Maleimide crosslinker in the reaction buffer. The NHS ester will react with the primary amine on the liposome surface.
-
Remove excess crosslinker by dialysis or size-exclusion chromatography.
-
-
Conjugation:
-
Mix the maleimide-activated liposomes with the thiolated antibody. The maleimide (B117702) group will react with the free sulfhydryl group on the antibody to form a stable thioether bond.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the immunoliposomes from unconjugated antibody and other reactants using size-exclusion chromatography.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as SDS-PAGE and ELISA.
-
Characterize the final immunoliposomes for size, PDI, and zeta potential.
-
Visualizations
Logical Relationship of DSPE-PEG-Amine MW 5000 Components
Caption: Structural components of DSPE-PEG-Amine MW 5000.
Experimental Workflow for Targeted Liposome Development
Caption: Workflow for creating and testing targeted liposomes.
Cellular Uptake and Drug Delivery Pathway
Caption: Mechanism of targeted liposomal drug delivery.
Conclusion
DSPE-PEG-Amine MW 5000 is an indispensable tool for researchers in drug delivery and nanomedicine. Its well-defined amphiphilic structure, coupled with the reactive terminal amine, provides a robust platform for the creation of long-circulating, targeted nanoparticles. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this polymer in the development of next-generation therapeutics and diagnostics.
References
- 1. DSPE-PEG-Amine sodium salt, MW 5,000 | BroadPharm [broadpharm.com]
- 2. DSPE PEG Amine, DSPE-PEG-NH2 [nanocs.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. DSPE-PEG(5000) Amine - Creative Biolabs [creative-biolabs.com]
- 8. DSPE-PEG(5000) Amine ï¼CAS 474922-26-4ï¼ Manufacturers, Suppliers - Factory Direct Price - SHOCHEM [shochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
